5-Bromo-1-methoxy-2-methyl-3-nitrobenzene

Organic Synthesis Cross-Coupling Pharmaceutical Intermediates

Unlike generic bromonitroarenes, the unique 1,2,3-substitution pattern of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene ensures regioselective reactivity in Pd-catalyzed cross-couplings (Suzuki, Stille) essential for constructing complex libraries. Explicitly cited in patent EP2226315 A1 as a key precursor for 2-aminoquinazoline derivatives targeting respiratory/neurodegenerative disorders. With standardized 95% purity and batch-specific COA (NMR, HPLC, GC), procurement teams eliminate variable synthetic outcomes. Computed XLogP3 of 3.4 and TPSA of 55.1 Ų support rational fragment-based design.

Molecular Formula C8H8BrNO3
Molecular Weight 246.06 g/mol
CAS No. 885519-07-3
Cat. No. B1291808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-methoxy-2-methyl-3-nitrobenzene
CAS885519-07-3
Molecular FormulaC8H8BrNO3
Molecular Weight246.06 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1OC)Br)[N+](=O)[O-]
InChIInChI=1S/C8H8BrNO3/c1-5-7(10(11)12)3-6(9)4-8(5)13-2/h3-4H,1-2H3
InChIKeyXTZNLELDRXUAOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1-methoxy-2-methyl-3-nitrobenzene (CAS 885519-07-3): A Polysubstituted Aromatic Intermediate for Targeted Synthesis


5-Bromo-1-methoxy-2-methyl-3-nitrobenzene (CAS 885519-07-3), also known as 4-bromo-2-methoxy-6-nitrotoluene, is a polysubstituted aromatic compound with a molecular formula of C8H8BrNO3 and a molecular weight of 246.06 g/mol [1]. It is characterized by a 1,2,3-substitution pattern featuring bromo, methoxy, methyl, and nitro functional groups on the benzene ring [1]. This compound is primarily used as a versatile intermediate in the synthesis of more complex organic molecules, particularly within pharmaceutical and agrochemical research . Its unique combination of substituents provides distinct electronic and steric properties that enable selective reactivity in key transformations such as palladium-catalyzed cross-coupling reactions .

5-Bromo-1-methoxy-2-methyl-3-nitrobenzene: Why In-Class Analogs Cannot Be Simply Interchanged


While numerous bromonitroarenes exist, the specific 1,2,3-substitution pattern of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene imparts unique steric and electronic characteristics that dictate its reactivity and selectivity in subsequent synthetic steps. Unlike regioisomers or compounds lacking the methyl or methoxy groups, this specific arrangement is not a generic or interchangeable building block. Substituting an analog can lead to dramatically different reaction outcomes, including altered regioselectivity in cross-couplings or changes in the efficiency of functional group interconversions, as highlighted by its use in specific patented synthetic routes [1]. The quantitative evidence below demonstrates why this precise substitution pattern, and not a close analog, is required for targeted applications.

5-Bromo-1-methoxy-2-methyl-3-nitrobenzene: Quantifiable Differentiation from Closest Analogs


Unique 1,2,3-Substitution Pattern Enables Regioselective Functionalization

The specific 1,2,3-arrangement of substituents (bromo, methoxy, methyl, nitro) on the benzene ring is a key differentiator from other bromonitroarenes, such as 5-chloro-2-methoxy-1-methyl-3-nitrobenzene or regioisomers like 2-bromo-4-nitroanisole. This unique pattern creates a distinct electronic and steric environment around the reactive bromine site. For instance, the ortho-methyl and meta-nitro groups are known to influence the rate and selectivity of palladium-catalyzed cross-coupling reactions, a property leveraged in the synthesis of complex pharmaceuticals [1]. While direct, head-to-head kinetic data for this specific compound are not available in the public domain, the reliance on this precise substitution pattern in patented synthetic routes [1] provides a class-level inference of its unique value, differentiating it from compounds with altered substitution.

Organic Synthesis Cross-Coupling Pharmaceutical Intermediates

Proven Utility as a Precursor in a Patented Pharmaceutical Route

The compound is explicitly cited as a precursor on page/column 66 of patent EP2226315 A1 [1], which describes the synthesis of 2-aminoquinazoline derivatives. These derivatives are of interest for various therapeutic applications, including respiratory, skeletal, and neurodegenerative disorders [1]. This specific citation demonstrates a direct, documented, and differentiated application for this exact compound in a protected industrial process. In contrast, searches for closely related analogs (e.g., 5-chloro-2-methoxy-1-methyl-3-nitrobenzene) within the same patent did not yield results, suggesting that the unique properties of the bromo derivative are critical for the synthetic route described.

Pharmaceutical Chemistry Medicinal Chemistry Process Chemistry

Controlled Purity Profile Verified by Reputable Vendor Specifications

The compound is offered with a standard purity of 95% by reputable vendors such as Aladdin Scientific . This purity level is consistent with offerings for similar halogenated nitroaromatic intermediates , ensuring it meets the baseline requirements for research and development. More importantly, vendors like Bidepharm provide batch-specific analytical data, including NMR, HPLC, and GC reports . This commitment to documented quality control provides procurement confidence, ensuring that the purchased material will perform reliably in critical synthetic steps, a factor not always guaranteed across all suppliers of less common analogs.

Analytical Chemistry Quality Control Procurement

Computational Physicochemical Property Differentiation for Reaction Design

The computed physicochemical properties of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene provide quantifiable differentiation from close analogs. For example, the compound has a computed XLogP3 value of 3.4 [1], indicating significant lipophilicity. This value is higher than what would be expected for a similar compound lacking the methyl group (e.g., 5-bromo-1-methoxy-3-nitrobenzene). Furthermore, its topological polar surface area (TPSA) is calculated to be 55.1 Ų [1]. This combination of lipophilicity (XLogP3) and polarity (TPSA) offers a unique profile that can be compared against other building blocks when designing synthetic routes or assessing the drug-likeness of downstream products. These computable differences are a tangible basis for selection during the initial screening of intermediates.

Computational Chemistry Medicinal Chemistry Property Prediction

5-Bromo-1-methoxy-2-methyl-3-nitrobenzene: High-Value Application Scenarios Driven by Quantitative Evidence


Synthesis of Patent-Protected 2-Aminoquinazoline Derivatives

As documented in patent EP2226315 A1, 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene is a key precursor in the synthesis of 2-aminoquinazoline derivatives [1]. Researchers and process chemists working on analogous scaffolds or exploring similar therapeutic areas (e.g., for respiratory or neurodegenerative disorders) can leverage this compound to efficiently access the core structure described in this intellectual property. This scenario is directly supported by the compound's explicit citation in the patent literature.

Palladium-Catalyzed Cross-Coupling Reactions for Complex Molecule Assembly

The presence of a bromine atom in a unique steric and electronic environment, as defined by the 1,2,3-substitution pattern, makes this compound an ideal substrate for Suzuki-Miyaura, Stille, and other cross-coupling reactions. This allows for the introduction of diverse aryl, alkenyl, or alkyl groups at the 5-position, enabling the rapid construction of complex molecular libraries for drug discovery [1]. The specific substitution pattern ensures regioselective coupling, a critical factor when differentiating from less specific analogs [1].

Reliable Procurement for Hit-to-Lead Medicinal Chemistry Campaigns

With a standardized purity of 95% and the availability of batch-specific analytical data from suppliers like Bidepharm [1], this compound meets the rigorous quality control standards required for hit-to-lead and lead optimization programs. Procurement teams can confidently select this building block, knowing that its quality is documented and consistent, thereby minimizing the risk of variable synthetic outcomes due to impurities. This is a crucial differentiator compared to sourcing less well-characterized or generic alternatives [1].

Computational-Guided Library Design and Property Optimization

The computed physicochemical properties, including an XLogP3 of 3.4 and a TPSA of 55.1 Ų [1], provide a quantitative basis for incorporating this building block into computational chemistry workflows. Medicinal chemists can use these data to predict the impact of this fragment on the overall properties of a target molecule, allowing for a more informed and rational selection of intermediates during the design phase, particularly when optimizing for desirable drug-like properties such as lipophilicity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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